molecular formula C17H12F3N3OS B2462798 2-(quinazolin-4-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 721409-96-7

2-(quinazolin-4-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2462798
CAS No.: 721409-96-7
M. Wt: 363.36
InChI Key: OUCXLENUJKRODL-UHFFFAOYSA-N
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Description

2-(quinazolin-4-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(quinazolin-4-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves the following steps:

    Formation of Quinazoline Core: The quinazoline core can be synthesized through a one-pot intermolecular annulation reaction of o-amino benzamides and thiols.

    Thioether Formation: The thioether linkage is introduced by reacting the quinazoline derivative with a suitable thiol compound under basic conditions.

    Acetamide Formation: The final step involves the acylation of the thioether intermediate with an acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(quinazolin-4-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazoline ring can be reduced under specific conditions to form dihydroquinazoline derivatives.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the acetamide group under basic or acidic conditions.

Major Products Formed

    Sulfoxides and Sulfones: Formed from the oxidation of the thioether linkage.

    Dihydroquinazoline Derivatives: Formed from the reduction of the quinazoline ring.

    Substituted Acetamides: Formed from nucleophilic substitution reactions.

Scientific Research Applications

2-(quinazolin-4-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-(quinazolin-4-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The quinazoline core can interact with enzymes or receptors, modulating their activity. The thioether linkage and acetamide group can enhance the compound’s binding affinity and specificity. The trifluoromethyl group can increase the compound’s lipophilicity, improving its cellular uptake and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(quinazolin-4-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamide is unique due to the presence of the trifluoromethyl group, which enhances its biological activity and stability

Properties

IUPAC Name

2-quinazolin-4-ylsulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3OS/c18-17(19,20)11-4-3-5-12(8-11)23-15(24)9-25-16-13-6-1-2-7-14(13)21-10-22-16/h1-8,10H,9H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCXLENUJKRODL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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